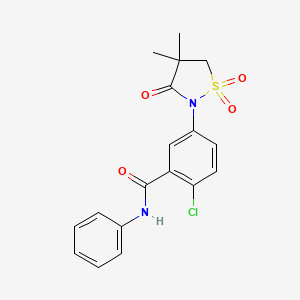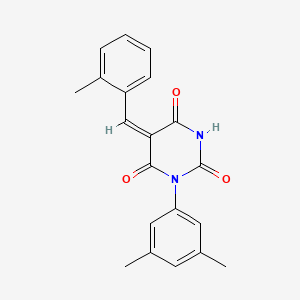
2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide, also known as COTI-2, is a small molecule drug that has shown promising results in preclinical studies for the treatment of various types of cancer. COTI-2 is a novel thiosemicarbazone derivative that has been designed to target and reactivate mutant p53, a tumor suppressor protein that is mutated in over 50% of all human cancers.
Wirkmechanismus
2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide works by binding to mutant p53 and inducing a conformational change that restores its wild-type function. Mutant p53 is often stabilized and accumulates in cancer cells, leading to the inhibition of its tumor suppressor activity. 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide disrupts the interaction between mutant p53 and its negative regulator MDM2, leading to the reactivation of p53-mediated transcriptional activity and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide has been shown to selectively reactivate mutant p53 in cancer cells, leading to the induction of apoptosis and cell cycle arrest. 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide has also been shown to inhibit tumor growth and improve survival in mouse models of cancer. 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide has a favorable pharmacokinetic profile, with a half-life of approximately 6 hours and good oral bioavailability.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide has several advantages for lab experiments, including its ability to selectively reactivate mutant p53, its favorable pharmacokinetic profile, and its ability to enhance the efficacy of other anticancer drugs. However, 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the development of 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide as a cancer therapeutic. One direction is to optimize the formulation of 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide to improve its solubility and bioavailability. Another direction is to investigate the combination of 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide with other anticancer drugs to enhance its efficacy. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide in humans.
Synthesemethoden
The synthesis of 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide involves the reaction of 2-chlorobenzoyl chloride with N-phenylthiosemicarbazide in the presence of triethylamine. The resulting intermediate is then reacted with 4,4-dimethyl-3-oxo-2-isothiazolidinone to form 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide. The synthesis method of 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide has been extensively studied in preclinical models of various types of cancer, including breast, lung, ovarian, and colon cancer. In vitro studies have shown that 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide can selectively reactivate mutant p53, leading to apoptosis and cell cycle arrest in cancer cells. In vivo studies have demonstrated that 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide can inhibit tumor growth and improve survival in mouse models of cancer. 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide has also been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and doxorubicin.
Eigenschaften
IUPAC Name |
2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-18(2)11-26(24,25)21(17(18)23)13-8-9-15(19)14(10-13)16(22)20-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLVGIPAGWZENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5168815.png)

![isopropyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5168830.png)
![1-(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)azepane](/img/structure/B5168831.png)
![butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5168838.png)

![1-[3-(4-fluorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5168845.png)

![(2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5168860.png)
![ethyl 2-cyclohexyl-3-[(3-nitrophenyl)amino]-3-oxopropanoate](/img/structure/B5168878.png)


![1-(4-methoxybenzyl)-4-[2-(1H-1,2,4-triazol-5-yl)benzoyl]-2-piperazinone](/img/structure/B5168904.png)
![5-(2-fluorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5168910.png)